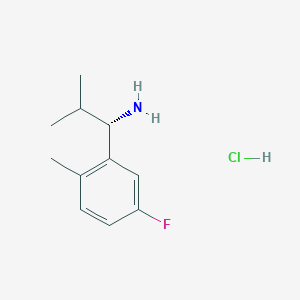
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound with a fluorinated aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with (S)-2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The aromatic ring can undergo reduction reactions, such as hydrogenation.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Reduced aromatic ring compounds.
Substitution: Compounds with different substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the effects of fluorinated aromatic amines on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the aromatic ring can enhance binding affinity and selectivity towards specific targets, thereby modulating biological activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-(5-Fluoro-2-methylphenyl)piperidine hydrochloride
- 5-Fluoro-2-methylphenylboronic acid
- 5-Fluoro-2-methylphenyl isothiocyanate
Uniqueness
(S)-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to its specific chiral center and the presence of both a fluorinated aromatic ring and a secondary amine. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H17ClFN |
|---|---|
Peso molecular |
217.71 g/mol |
Nombre IUPAC |
(1S)-1-(5-fluoro-2-methylphenyl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-7(2)11(13)10-6-9(12)5-4-8(10)3;/h4-7,11H,13H2,1-3H3;1H/t11-;/m0./s1 |
Clave InChI |
YNRFHWRPCLZRJG-MERQFXBCSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)F)[C@H](C(C)C)N.Cl |
SMILES canónico |
CC1=C(C=C(C=C1)F)C(C(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042682.png)
![1-Isobutyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042689.png)
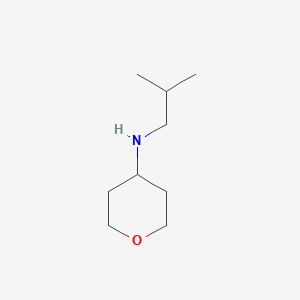
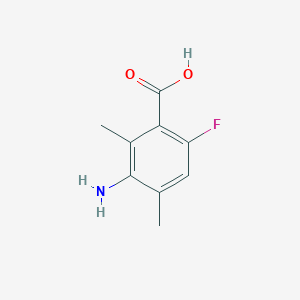
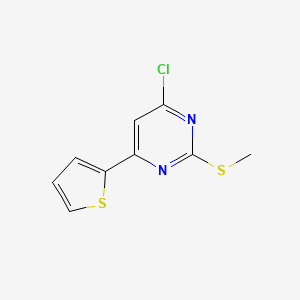
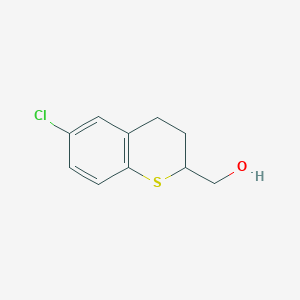
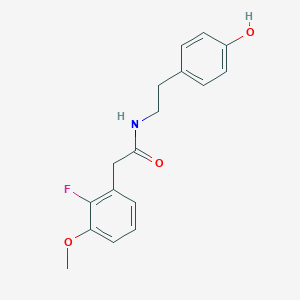

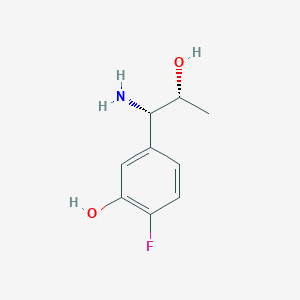

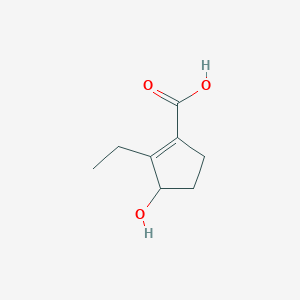
![(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13042764.png)
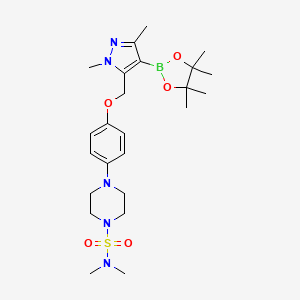
![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid](/img/structure/B13042776.png)
